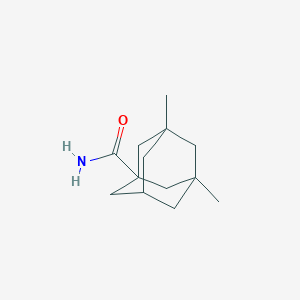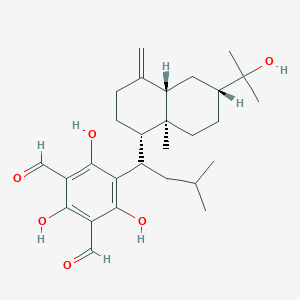![molecular formula C24H20FN3O5S B241875 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as FHTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FHTP belongs to the class of chromenopyrrole derivatives that have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to activate the Nrf2-antioxidant response element (ARE) signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting that it may act as a potent anticancer agent.
Biochemical and Physiological Effects
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), in endothelial cells. 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), in various cell types, suggesting that it may enhance cellular antioxidant defense mechanisms. In addition, 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating that it may possess potent anticancer activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high purity and yield, which makes it suitable for large-scale production. 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer activities of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo, as well as its potential toxicity and side effects. Finally, the development of more efficient and cost-effective synthesis methods for 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may facilitate its widespread use in research and clinical applications.
Synthesis Methods
The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to a series of reactions, including cyclization, oxidation, and fluorination, to obtain 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Scientific Research Applications
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. Several studies have reported that 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and neurodegenerative diseases. In addition, 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
Product Name |
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molecular Formula |
C24H20FN3O5S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O5S/c1-11(2)8-18-26-27-24(34-18)28-20(12-4-6-15(29)17(9-12)32-3)19-21(30)14-10-13(25)5-7-16(14)33-22(19)23(28)31/h4-7,9-11,20,29H,8H2,1-3H3 |
InChI Key |
MODLVUZKLHNXDP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)
![ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241799.png)
![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)
![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)

![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)